![molecular formula C5H11NO3S B2977823 3-(Oxiran-2-yl)propane-1-sulfonamide CAS No. 2260935-82-6](/img/structure/B2977823.png)
3-(Oxiran-2-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Oxiran-2-yl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 2260935-82-6 . It has a molecular weight of 165.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H11NO3S . This indicates that the molecule contains 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 165.21 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research by Fadda, El-Mekawy, and AbdelAal (2016) has shown the utility of sulfonamide derivatives, including those similar to "3-(Oxiran-2-yl)propane-1-sulfonamide", in the synthesis of compounds with potential antimicrobial activities. They synthesized quaternary ammonium salts with sulfopropyl and sulfobutyl groups, which demonstrated significant antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Oxidative Desulfurization
Hao et al. (2019) developed a novel Polyoxometalate (POM)-based ionic liquid using a sulfonate compound for catalytic oxidative desulfurization, demonstrating exceptional activity and selectivity. This highlights the role of sulfonate derivatives in enhancing catalytic processes, particularly in the field of green chemistry and environmental remediation (Hao et al., 2019).
Material Science and Polymer Research
A study by Pang et al. (2008) involved the synthesis of a novel sulfonated monomer and its incorporation into poly(arylene ether) copolymers, demonstrating the ability to control ion exchange capacity and showing promise for application in proton exchange membranes due to high proton conductivity and stability (Pang et al., 2008).
Improved Lithium-Ion Battery Safety
Park et al. (2009) investigated the use of 1,3-Propane sultone, a compound related to "this compound", as an additive for graphite electrodes in lithium-ion batteries. Their work indicated that the additive could enhance the safety and performance of lithium batteries by suppressing solvent decomposition and facilitating the formation of a stable solid electrolyte interphase (SEI) (Park, Nakamura, Lee, & Yoshio, 2009).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-(oxiran-2-yl)propane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the aforementioned enzymes, thereby disrupting the physiological processes they regulate .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that the compound may affect the carbonic anhydrase and dihydropteroate synthetase pathways .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to disruption of fluid balance and inhibition of folate synthesis .
properties
IUPAC Name |
3-(oxiran-2-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)3-1-2-5-4-9-5/h5H,1-4H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNCEFWKDOOJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.